molecular formula C13H11NO3 B7539238 N-allyl-4-oxo-4H-chromene-2-carboxamide

N-allyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B7539238
M. Wt: 229.23 g/mol
InChI Key: UVJQBFKOJFADGF-UHFFFAOYSA-N
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Description

Research Applications and Value N-allyl-4-oxo-4H-chromene-2-carboxamide is a chemical building block designed for medicinal chemistry and drug discovery research. This compound features the privileged 4-oxo-4H-chromene (chromone) scaffold, which is widely recognized in scientific literature for its diverse biological potential . The molecule is synthetically tailored for further derivatization, primarily through its allyl group, which is amenable to reactions such as 1,3-dipolar cycloadditions to create novel hybrid structures for biological evaluation . Mechanism of Action and Biological Profile While the specific biological data for this compound requires empirical determination, related chromone-2-carboxamide analogs have demonstrated significant research utility as ligands for biological receptors and as enzyme inhibitors . Chromone-based compounds are frequently investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology research . Additionally, chromone hybrids have shown promising antibacterial and anti-inflammatory activities in preclinical studies, with some compounds effectively inhibiting enzymes like 5-lipoxygenase (5-LOX) . The core chromone structure is also known to interact with tubulin, leading to cell cycle arrest and apoptosis in cancer cell lines, highlighting its potential as a template for developing antiproliferative agents . Usage Note This product is intended for research applications as a chemical intermediate or biological probe in a laboratory setting. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-oxo-N-prop-2-enylchromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-2-7-14-13(16)12-8-10(15)9-5-3-4-6-11(9)17-12/h2-6,8H,1,7H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJQBFKOJFADGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=O)C2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation

This method involves the condensation of 2-hydroxyacetophenone derivatives with ethyl cyanoacetate in the presence of a base. For example, 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid is synthesized via Knoevenagel cyclization, followed by hydrolysis to yield the carboxylic acid intermediate. Reaction conditions typically include:

  • Solvent: Ethanol or DMF

  • Catalyst: Piperidine or triethylamine

  • Temperature: Reflux (80–100°C)

  • Yield: 70–85%

The resulting chromene-3-carboxylic acid is then functionalized at the 2-position through nitration or halogenation, depending on the desired substitution pattern.

Claisen-Schmidt Condensation

An alternative route employs the Claisen-Schmidt condensation between 2-hydroxybenzaldehyde and diketones. For instance, 3-formylchromone (4-oxo-4H-chromene-3-carbaldehyde) is synthesized by reacting 2-hydroxybenzaldehyde with ethyl acetoacetate under acidic conditions. This method is advantageous for introducing formyl groups at the 3-position, which can later be oxidized to carboxylic acids.

Amide Bond Formation

The conversion of 4-oxo-4H-chromene-2-carboxylic acid to the corresponding carboxamide is critical for introducing the allyl group. Two principal methods are documented:

Direct Aminolysis with Allylamine

The carboxylic acid is treated with allylamine in the presence of coupling agents such as ethyl chloroformate or dicyclohexylcarbodiimide (DCC). For example:

  • Reagents: 4-Oxo-4H-chromene-2-carboxylic acid, allylamine, DCC

  • Solvent: Dry THF or DMF

  • Temperature: 0°C to room temperature

  • Yield: 60–75%

This method requires strict anhydrous conditions to prevent hydrolysis of the coupling agent.

Carboxylic Acid Activation via Mixed Anhydrides

To circumvent the use of costly coupling agents, mixed anhydrides generated in situ from ethyl chloroformate and triethylamine are employed. The anhydride intermediate reacts with allylamine to yield the carboxamide. Key parameters include:

  • Molar Ratio: 1:1.2 (acid:amine)

  • Reaction Time: 12–24 hours

  • Purification: Recrystallization from ethanol or acetone

The introduction of the allyl group to the carboxamide nitrogen is achieved through nucleophilic substitution or Mitsunobu reactions.

Nucleophilic Allylation with Allyl Bromide

This widely adopted method involves treating the sodium salt of 4-oxo-4H-chromene-2-carboxamide with allyl bromide in a polar aprotic solvent:

  • Base: Potassium carbonate or sodium hydride

  • Solvent: DMF or acetone

  • Temperature: 60–80°C

  • Yield: 80–93%

For instance, 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid was allylated using allyl bromide and K₂CO₃ in DMF, achieving a 93% yield after recrystallization.

Microwave-Assisted Allylation

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A representative protocol includes:

  • Reactants: 4-Oxo-4H-chromene-2-carboxamide, allyl bromide

  • Solvent: DMF

  • Microwave Conditions: 150°C, 300 W, 20 minutes

  • Yield: 88–90%

This method reduces reaction times from hours to minutes while maintaining high purity.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, highlighting their advantages and limitations:

MethodConditionsYield (%)PurificationKey Advantage
Knoevenagel + AminolysisEthanol, piperidine, reflux70–85Column chromatographyHigh regioselectivity
Claisen-Schmidt + AllylationH₂SO₄ catalyst, DMF, 80°C65–75RecrystallizationCost-effective reagents
Microwave AllylationDMF, 150°C, 20 min88–90FiltrationRapid synthesis

Optimization and Challenges

Solvent Effects

DMF emerges as the optimal solvent for allylation due to its high polarity and ability to dissolve inorganic bases. However, its high boiling point complicates removal, necessitating alternative solvents like acetone for recrystallization.

Byproduct Formation

Competing O-allylation is a common side reaction, particularly under alkaline conditions. Strategies to suppress this include:

  • Low-Temperature Reactions: 0–5°C during base addition

  • Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) to enhance N-selectivity

Green Chemistry Approaches

Recent studies emphasize solvent-free reactions or water-mediated syntheses to improve sustainability. For example, ball-milling 4-oxo-4H-chromene-2-carboxylic acid with allylamine in the presence of silica gel yields the carboxamide without solvents .

Chemical Reactions Analysis

Types of Reactions: N-allyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-allyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key differences between N-allyl-4-oxo-4H-chromene-2-carboxamide and similar chromene carboxamides arise from substituent type and position:

Compound Substituents Melting Point (°C) Key Functional Groups Synthetic Method
This compound Allyl (2-carboxamide), 4-oxo Data not reported Carboxamide, allyl, ketone Likely cyclization or coupling
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) Sulfamoylphenyl (3-carboxamide), 2-oxo Not reported Sulfonamide, carboxamide, ketone Reflux in acetic acid with salicyaldehyde
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) Methylphenyl hydrazine, sulfamoylphenyl 288 Cyano, hydrazine, sulfonamide Diazonium salt coupling in pyridine
  • Positional Effects: The 4-oxo group in the target compound vs.
  • Solubility : The allyl group may improve lipophilicity compared to polar sulfamoyl or methoxy groups in analogs 12 and 13b .

Spectroscopic and Analytical Data

While specific data for this compound is unavailable, comparisons can be inferred:

  • IR Spectroscopy : Expected peaks include C=O (1660–1680 cm⁻¹ for carboxamide and ketone) and N–H (3200–3350 cm⁻¹), similar to compound 12 .
  • NMR : The allyl group would show distinct ¹H-NMR signals (δ 4.5–5.5 ppm for vinyl protons and δ 3.5–4.0 ppm for allylic CH₂), absent in sulfamoyl/methoxyphenyl analogs .

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